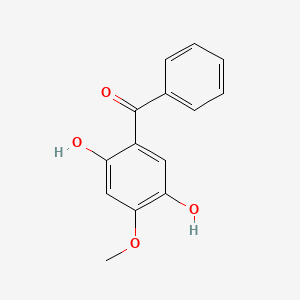

Vitamin K1 chromenol

Overview

Description

Vitamin K1 Chromenol, also known as Phylloquinone, is a fat-soluble vitamin found in some leafy greens . It’s primarily responsible for helping your blood clot . It is also found in plant foods, especially green leafy vegetables like spinach and kale .

Synthesis Analysis

The synthesis of this compound involves the condensation of hydroquinones with tertiary isoprenoid allylic alcohols. This process is catalyzed by aluminosilicate catalysts . The method based on the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with phytol and isophytol to obtain racemic α-tocopherol (a mixture of all possible stereoisomers), and (2RS, 4′R, 8′R)-α-tocopherol is of great importance .Molecular Structure Analysis

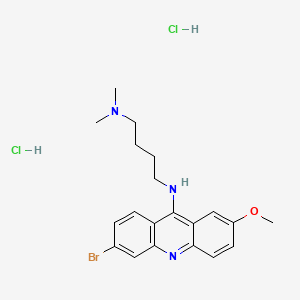

The chemical structure of Vitamin K1 consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position . This compound contains a total of 81 bonds; 35 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

Vitamin K1 is problematic for typical reversed-phase liquid chromatography as they are very lipophilic and often suffer from matrix interferences from co-eluting phospholipids . A simplified sample preparation approach was explored and shown to be suitable for clinical research when coupled with a Thermo ScientificTM AccucoreTM Biphenyl analytical column providing excellent separation from endogenous matrix components .Physical And Chemical Properties Analysis

Vitamin K1 is a group of lipophilic molecules, of which Vitamin K1 (phylloquinone) constitutes the major part of our diet . These fat-soluble vitamins are problematic for typical reversed-phase liquid chromatography as they are very lipophilic and often suffer from matrix interferences from co-eluting phospholipids .Scientific Research Applications

1. Identification and Formation

A novel metabolite of Vitamin K1, known as Vitamin K1 chromenol, is produced when Vitamin K1 is added to plasma or serum from various species. This metabolite has been identified and characterized through comparisons of UV and mass spectra, as well as by its chromatographic retention times. The formation of this compound may be an enzyme-catalyzed reaction, suggesting a unique metabolic pathway for Vitamin K1 in biological systems (Fasco, Wilson, Briggs, & Gierthy, 1987).

2. Photochemical Behavior

Vitamin K1's photochemical behavior has been studied using nuclear magnetic resonance and UV spectral probes. These studies provide insights into the formation of its major photoproduct, chromenol. The suggested mechanism involves electron transfer from the side-chain olefinic bond to the naphthoquinone moiety of Vitamin K1, indicating a complex photochemical process and potential implications in biological systems (Gandhi, Ishar, Srivastava, & Sarin, 1994).

3. Biological Activities

Studies have shown that the chromanol of Vitamin K1, among other compounds, possesses significant biological activities. For example, it has been found to prevent encephalomalacia in chicks and the resorption-gestation syndrome in rats, highlighting its potential role in animal health and developmental processes (Smith, Bhagavan, Hill, Gaetani, Rao, Crider, Johnson, Shunk, Wagner, & Folkers, 1963).

4. Antioxidant and Prooxidant Actions

This compound has been studied for its antioxidant and prooxidant actions. Notably, it has been found to be more active than α-tocopherol, which is known for its high antioxidant activity. These studies provide insight into the mechanisms of antioxidant and prooxidant actions of Vitamin K1 derivatives in biological systems (Mukai, 1991).

5. Therapeutic Applications

Recent research has explored the potential therapeutic uses of Vitamin K1, such as its role in mitigating free radical stress and its effects on various physiological processes like inflammation and neuroprotection. These studies suggest a broad range of therapeutic applications for Vitamin K1 beyond its traditional role in coagulation (Shearer & Newman, 2008).

Mechanism of Action

Vitamin K1 is essential for normal blood coagulation. Coagulation factors II, VII, IX, and X and the anticoagulant proteins C and S are synthesized mainly in the liver and are biologically inactive unless 9 to 13 of the γ-amino-terminal glutamate residues are carboxylated to form the Ca2±binding γ-carboxyglutamate residues .

properties

IUPAC Name |

2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955606 | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34044-00-3 | |

| Record name | Vitamin K1 chromenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)

![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)